molecular formula C17H22N4O3 B2690988 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 1705712-56-6

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2690988
CAS No.: 1705712-56-6
M. Wt: 330.388
InChI Key: VHAQDTWVBSSDHS-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a pyrazole ring, a tetrahydrobenzoxazole ring, and an oxane (tetrahydropyran) moiety

Preparation Methods

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Oxane Moiety: The oxane group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the oxane moiety.

    Formation of the Tetrahydrobenzoxazole Ring: This step typically involves a cyclization reaction, where an appropriate precursor undergoes intramolecular nucleophilic substitution to form the benzoxazole ring.

    Final Coupling: The final step involves coupling the pyrazole-oxane intermediate with the tetrahydrobenzoxazole carboxylic acid derivative under peptide coupling conditions, using reagents such as EDCI and HOBt.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-CPBA, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where suitable leaving groups are replaced by nucleophiles.

    Hydrolysis: Acid or base-catalyzed hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include m-CPBA for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its unique structure suggests it could interact with various biological targets.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can be compared to similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural elements, potentially offering a distinct profile of chemical and biological properties.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c22-17(16-14-3-1-2-4-15(14)24-20-16)19-13-9-18-21(11-13)10-12-5-7-23-8-6-12/h9,11-12H,1-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAQDTWVBSSDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3=CN(N=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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